1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane
Overview
Description
1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane: is a specialized organosilicon compound with the molecular formula C9H7Cl2F13Si and a molecular weight of 461.12 g/mol . This compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane typically involves the reaction of tridecafluorooctylmethyldichlorosilane with appropriate reagents under controlled conditions . The reaction is usually carried out in an organic solvent, such as toluene or hexane , at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like alcohols or amines .
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Major Products:
Silanols: Formed during hydrolysis reactions.
Alkoxysilanes: Formed during substitution reactions with alcohols.
Scientific Research Applications
1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces.
Coatings: Applied in the development of protective coatings for various materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and medical device coatings.
Industrial Applications: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane involves its ability to form strong bonds with surfaces, creating a durable and stable coating . The compound’s hydrophobic and oleophobic properties are attributed to the presence of fluorinated alkyl groups, which repel water and oil .
Comparison with Similar Compounds
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
- Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
Uniqueness: 1h,1h,2h,2h-Perfluorooctylmethyldichlorosilane is unique due to its specific combination of dichloromethyl and tridecafluorooctyl groups, which provide a balance of reactivity and stability . This makes it particularly suitable for applications requiring durable and long-lasting surface modifications .
Properties
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMVWQNRXVEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si | |
Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223797 | |
Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19143 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
73609-36-6 | |
Record name | 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73609-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073609366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.480 | |
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